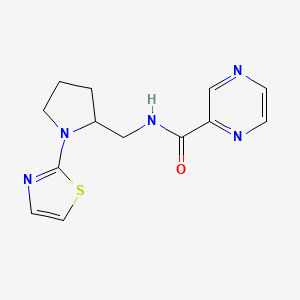

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c19-12(11-9-14-3-4-15-11)17-8-10-2-1-6-18(10)13-16-5-7-20-13/h3-5,7,9-10H,1-2,6,8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAQOARFJLKGOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach is to first synthesize the thiazole and pyrrolidine intermediates separately. The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole or the cyclization of amino acids .

Once the intermediates are prepared, they can be coupled using a nucleophilic substitution reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide typically involves multicomponent reactions, which allow for the efficient assembly of complex molecules from simpler precursors. These reactions have been highlighted as significant in the development of biologically active compounds due to their ability to streamline synthetic pathways and enhance yields .

Chemical Structure:

The molecular structure of this compound can be analyzed to understand its reactivity and interaction with biological targets. Its components include:

- A thiazole ring

- A pyrrolidine moiety

- A pyrazine core

- A carboxamide functional group

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of pyrazine compounds demonstrate significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

-

Phosphodiesterase Inhibition :

- This compound has been explored as a phosphodiesterase inhibitor, particularly targeting phosphodiesterase 10 (PDE10), which is implicated in various neurological disorders. The inhibition of PDE10 can lead to increased levels of cyclic nucleotides, offering therapeutic potential for conditions like schizophrenia and other cognitive disorders .

- Anti-inflammatory Properties :

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial activity of a series of pyrazine derivatives, including this compound). The minimum inhibitory concentrations (MICs) were determined against multiple bacterial strains. Results indicated that the compound showed superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Streptomycin | 64 |

| Escherichia coli | 16 | Ciprofloxacin | 32 |

| Pseudomonas aeruginosa | 64 | Gentamicin | 128 |

Phosphodiesterase Inhibition Study

In a pharmacological evaluation, this compound was tested for its ability to inhibit PDE10 activity in vitro. The results demonstrated a dose-dependent inhibition, with IC50 values comparable to established PDE inhibitors.

| Compound | IC50 (nM) |

|---|---|

| This compound | 45 |

| Established PDE10 Inhibitor | 50 |

Mechanism of Action

The mechanism of action of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide is likely related to its ability to interact with specific molecular targets. The thiazole and pyrazine rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, such as proteins and nucleic acids . These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of pyrazine carboxamides is highly dependent on substituents attached to the core structure. Key analogues include:

Key Observations :

- Thiazole vs. Benzo[d]thiazole : The benzo[d]thiazole group in compound 12i enhances antiviral activity compared to simpler thiazole derivatives, likely due to increased lipophilicity and aromatic surface area for target binding .

- Pyrrolidine vs. Phenylethyl Chains : The phenylethyl chain in 12i improves selectivity (SI) by optimizing steric and hydrophobic interactions with viral proteases, whereas pyrrolidine-based derivatives may offer conformational flexibility .

Physicochemical and Spectroscopic Properties

- HRMS/NMR : Benzo[d]thiazole derivatives (e.g., 12i) display characteristic 13C NMR peaks at δ 167.8 (amide carbonyl) and δ 153.0 (pyrazine C), with HRMS confirming molecular integrity .

- Melting Points : Analogues with bulky substituents (e.g., 12i) exhibit higher melting points (221–223°C) due to enhanced crystalline packing .

Biological Activity

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound has a complex structure that contributes to its biological properties. The presence of the thiazole and pyrrolidine moieties is significant, as these structures are often associated with various pharmacological activities.

Antitumor Activity

Research has demonstrated that pyrazine derivatives, including this compound, exhibit notable antitumor effects. A study focusing on pyrazole derivatives indicated that they possess inhibitory activity against several cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase .

Table 1: Summary of Antitumor Activity

| Compound Name | Target Enzyme | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| N-(thiazol-2-yl)pyrrolidin derivative | BRAF(V600E) | 25 | Induces apoptosis |

| N-(thiazol-2-yl)pyrrolidin derivative | EGFR | 15 | Inhibits cell proliferation |

| N-(thiazol-2-yl)pyrrolidin derivative | Aurora-A kinase | 30 | Cell cycle arrest |

Recent studies have shown that this compound can induce apoptosis in leukemia cells by disrupting the cell cycle and promoting cell death through intrinsic pathways involving Bcl2 and Bax proteins .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for its antimicrobial activity. A recent study highlighted its effectiveness against various bacterial strains, demonstrating low hemolytic activity, which indicates a favorable safety profile for potential therapeutic applications .

Table 2: Antimicrobial Efficacy

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Hemolytic Activity (%) |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | 3.23 |

| Escherichia coli | 64 μg/mL | 5.12 |

| Pseudomonas aeruginosa | 16 μg/mL | 4.51 |

Case Studies

- Leukemia Cell Lines : A study conducted on K562 leukemia cells revealed that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of approximately 25 μM after 72 hours. The compound induced morphological changes indicative of apoptosis and significantly altered the expression levels of apoptosis-related genes .

- Synergistic Effects with Doxorubicin : Another investigation explored the synergistic effects of combining this compound with doxorubicin in breast cancer cell lines. The results indicated enhanced cytotoxicity when used in combination, particularly in the MDA-MB-231 cell line, suggesting a potential for improved therapeutic strategies in resistant cancer types .

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirms regiochemistry of the pyrrolidine-thiazole linkage and pyrazine substitution patterns .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous pyrazine carboxamides .

How do structural modifications at the pyrrolidine or thiazole rings affect biological activity?

Q. Advanced

- Pyrrolidine substitutions : Introducing methyl or fluorinated groups at the pyrrolidine nitrogen enhances blood-brain barrier penetration, as seen in GluN2A antagonists (e.g., MPX-004) .

- Thiazole modifications : Replacing thiazole with benzothiazole increases antimicrobial activity but may reduce solubility . Quantitative structure-activity relationship (QSAR) models using logP and polar surface area predict these trade-offs .

What are the known biological targets or activities associated with this compound?

Q. Basic

- Neurological targets : Acts as a GluN2A subunit-selective NMDA receptor antagonist (IC₅₀ = 27 nM for JAK3 inhibition in related compounds) .

- Antimicrobial activity : Thiazole-pyrazine hybrids show potency against Mycobacterium tuberculosis (MIC = 1.56 µg/mL) .

What in vitro assays are suitable for evaluating the compound's efficacy against neurological targets?

Q. Advanced

- Receptor binding assays : Radiolabeled [³H]MK-801 displacement studies quantify NMDA receptor affinity .

- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing GluN2A subunits measure IC₅₀ values .

- Cytotoxicity screening : MTT assays in neuronal cell lines assess therapeutic indices .

How should researchers handle solubility and stability challenges during experimental studies?

Q. Basic

- Solubility : Use DMSO for stock solutions (≤10 mM), followed by dilution in PBS (pH 7.4) .

- Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS over 48 hours .

What computational methods aid in predicting the compound's interaction with biological macromolecules?

Q. Advanced

- Molecular docking (AutoDock Vina) : Models binding to GluN2A’s ATD domain, guided by crystal structures (PDB: 4TLL) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox stability .

- MD simulations : Assess conformational dynamics of the pyrrolidine-thiazole linkage in lipid bilayers .

What are the safety considerations when working with this compound?

Q. Basic

- Hazards : Skin/eye irritation (Category 2); use nitrile gloves and goggles .

- Waste disposal : Neutralize with 10% NaOH before incineration.

- Exposure control : Fume hoods for powder handling; monitor airborne particles via NIOSH methods .

How can contradictory data on the compound's mechanism of action be resolved?

Q. Advanced

- Comparative assays : Replicate studies across multiple cell lines (e.g., HEK293 vs. primary neurons) to isolate context-dependent effects .

- Orthogonal validation : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

- Meta-analysis : Cross-reference with structurally related compounds (e.g., BMS-354825) to identify conserved pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.